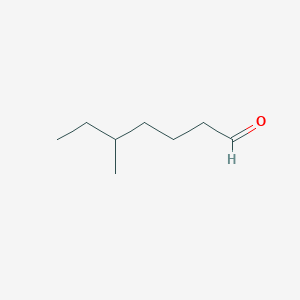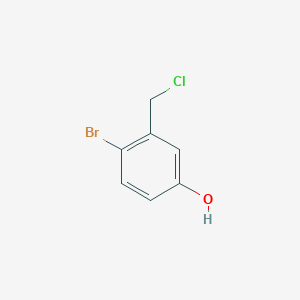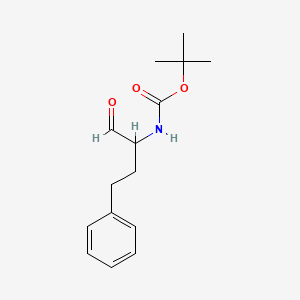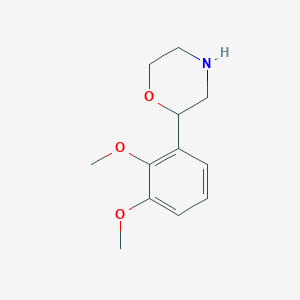
5-Methylheptanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylheptanal: is an organic compound with the molecular formula C8H16O . It is an aldehyde, specifically a methyl-substituted heptanal. This compound is characterized by its clear liquid form and a strong fruity odor. It is used in various applications, including as an intermediate in organic synthesis and in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of 5-Methylheptanol: One common method to prepare 5-Methylheptanal is through the oxidation of 5-Methylheptanol. This reaction typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions.
Hydroformylation of 4-Methylhexene: Another method involves the hydroformylation of 4-Methylhexene using a rhodium-based catalyst. This process adds a formyl group to the terminal carbon of the alkene, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves the hydroformylation process due to its efficiency and scalability. The reaction is carried out in large reactors under high pressure and temperature, with the use of rhodium or cobalt catalysts to facilitate the addition of a formyl group to the alkene.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Methylheptanal can be further oxidized to form 5-Methylheptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 5-Methylheptanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation Reactions: this compound can undergo aldol condensation with other aldehydes or ketones in the presence of a base to form larger molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Sodium hydroxide (NaOH), ethanol (EtOH)
Major Products Formed:
Oxidation: 5-Methylheptanoic acid
Reduction: 5-Methylheptanol
Condensation: Various β-hydroxy aldehydes or ketones
Aplicaciones Científicas De Investigación
Chemistry: 5-Methylheptanal is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a model compound to study the metabolism of aldehydes and their effects on biological systems.
Medicine: While not directly used as a drug, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the fragrance industry, this compound is used as a component in perfumes and flavorings due to its fruity odor. It is also used in the production of lubricants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methylheptanal involves its interaction with various molecular targets, primarily through its aldehyde functional group. Aldehydes are known to form Schiff bases with amines, which can lead to the formation of imines. This reactivity is utilized in various chemical reactions and biological processes. In biological systems, aldehydes can undergo oxidation to form carboxylic acids or reduction to form alcohols, influencing metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Heptanal: Similar to 5-Methylheptanal but lacks the methyl substitution. It has a similar fruity odor and is used in the fragrance industry.
Octanal: An aldehyde with one additional carbon atom. It has a stronger odor and is used in flavorings and perfumes.
5-Methylheptanoic Acid: The oxidized form of this compound. It is used in the synthesis of esters and other organic compounds.
Uniqueness of this compound: this compound is unique due to its specific structure, which includes a methyl group on the fifth carbon of the heptanal chain. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and in the fragrance industry.
Propiedades
Número CAS |
75579-88-3 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
5-methylheptanal |
InChI |
InChI=1S/C8H16O/c1-3-8(2)6-4-5-7-9/h7-8H,3-6H2,1-2H3 |
Clave InChI |
RRTVBKXBOQHBMV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)
![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)


![{(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate](/img/structure/B13604441.png)
![2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine](/img/structure/B13604445.png)
![[1,3]Thiazolo[3,2-d]tetrazole](/img/structure/B13604449.png)


![3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13604460.png)



